molecular formula C12H13NO3 B12867357 (S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid

(S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid

Katalognummer: B12867357
Molekulargewicht: 219.24 g/mol
InChI-Schlüssel: IZCSVKMFOGNYEB-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid is a chiral amino acid derivative that features a benzofuran moiety. Benzofuran is a heterocyclic compound known for its wide range of biological activities and applications in medicinal chemistry . The presence of the benzofuran ring in this compound contributes to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxystilbenes into benzofurans using hypervalent iodine reagents . Another approach includes the use of ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols . These methods typically require specific reaction conditions, such as the presence of catalysts and controlled temperatures.

Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale reactions using readily available starting materials. For example, the photochemical synthesis of benzofuran derivatives from 2,3-disubstituted benzofurans has been developed for industrial applications . This method includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule .

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The benzofuran ring can participate in electrophilic aromatic substitution reactions, while the amino acid moiety can undergo typical amino acid reactions such as peptide bond formation.

Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include hypervalent iodine reagents, ruthenium catalysts, and palladium nanoparticles . Reaction conditions often involve controlled temperatures, specific solvents, and the presence of catalysts to achieve high yields and selectivity.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated benzofuran derivatives, while substitution reactions can introduce various functional groups onto the benzofuran ring.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid has numerous scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, benzofuran derivatives have shown potential as anticancer, antimicrobial, and antiviral agents . The compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to (S)-2-Amino-3-(benzofuran-3-yl)-2-methylpropanoic acid include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share the benzofuran core structure but differ in their functional groups and biological activities.

Uniqueness: The uniqueness of this compound lies in its combination of the benzofuran ring with an amino acid moiety. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Eigenschaften

Molekularformel

C12H13NO3

Molekulargewicht

219.24 g/mol

IUPAC-Name

(2S)-2-amino-3-(1-benzofuran-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C12H13NO3/c1-12(13,11(14)15)6-8-7-16-10-5-3-2-4-9(8)10/h2-5,7H,6,13H2,1H3,(H,14,15)/t12-/m0/s1

InChI-Schlüssel

IZCSVKMFOGNYEB-LBPRGKRZSA-N

Isomerische SMILES

C[C@](CC1=COC2=CC=CC=C21)(C(=O)O)N

Kanonische SMILES

CC(CC1=COC2=CC=CC=C21)(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.